molecular formula C14H16N2O2 B13976389 Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 89193-17-9

Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B13976389
CAS No.: 89193-17-9
M. Wt: 244.29 g/mol
InChI Key: GMXDPARCYACWPF-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of acetic acid . This reaction forms the pyrazole ring, which is then esterified to produce the final compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, alcohol derivatives, and substituted pyrazoles .

Scientific Research Applications

Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position enhances its lipophilicity and may improve its bioavailability compared to other similar compounds .

Properties

IUPAC Name

ethyl 5-ethyl-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-13-12(14(17)18-4-2)10-15-16(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXDPARCYACWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525703
Record name Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89193-17-9
Record name Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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